molecular formula C45H21N3O4 B14756091 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione CAS No. 2459-82-7

3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione

Cat. No.: B14756091
CAS No.: 2459-82-7
M. Wt: 667.7 g/mol
InChI Key: IMUYOSVRWSMMAN-UHFFFAOYSA-N
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Description

3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the Anthracene Derivative: The initial step involves the synthesis of the anthracene derivative through a Friedel-Crafts acylation reaction.

    Amino Group Introduction:

    Cyclization: The cyclization step forms the indazoloacridine structure, which is a crucial part of the compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex aromatic systems and their behavior in various chemical reactions.

Biology

In biology, the compound’s potential as a fluorescent probe or a bioactive molecule is explored. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer, due to its ability to intercalate with DNA.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. This mechanism is of particular interest in the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds with similar anthracene structures.

    Indazoloacridine Compounds: Other compounds with the indazoloacridine core.

    Polycyclic Aromatic Compounds: Compounds with multiple fused aromatic rings.

Uniqueness

What sets 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione apart is its combination of multiple aromatic systems and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

2459-82-7

Molecular Formula

C45H21N3O4

Molecular Weight

667.7 g/mol

IUPAC Name

25-[(9,10-dioxoanthracen-1-yl)amino]-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20(32),21,23,25,27-pentadecaene-8,29-dione

InChI

InChI=1S/C45H21N3O4/c49-26-13-9-22-17-24-11-15-28-27-14-10-23-16-21-8-12-25(46-34-7-3-6-31-39(34)45(52)30-5-2-1-4-29(30)44(31)51)18-32(21)41-36(50)20-35(40(27)37(23)41)48-43(28)38(24)42(47-48)33(22)19-26/h1-20,46H

InChI Key

IMUYOSVRWSMMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C6C(=O)C=C7C8=C(C=CC(=C86)C=C5C=C4)C9=C1N7N=C2C1=C(C=C9)C=C1C2=CC(=O)C=C1

Origin of Product

United States

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